molecular formula C7H9N5O B13311013 [7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol

[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol

Cat. No.: B13311013
M. Wt: 179.18 g/mol
InChI Key: POHMRZSHQGXZPS-UHFFFAOYSA-N
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Description

[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol is a triazolopyrimidine derivative characterized by a methanol group at position 2 and an aminomethyl substituent at position 7 (Figure 1).

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

[7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol

InChI

InChI=1S/C7H9N5O/c8-3-5-1-2-9-7-10-6(4-13)11-12(5)7/h1-2,13H,3-4,8H2

InChI Key

POHMRZSHQGXZPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC(=N2)CO)N=C1)CN

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolopyrimidine Core

  • The starting material often used is aminoguanidine carbonate or 3,5-diamino-1,2,4-triazole , which reacts with β-dicarbonyl compounds such as ethyl acetoacetate or 1-phenylbutane-1,3-dione in acetic acid under reflux conditions to form the triazolopyrimidine ring system.
  • For example, condensation of aminoguanidine carbonate with ethyl acetoacetate in acetic acid at reflux yields a mixture of intermediates that, after treatment with methanolic ammonia, furnishes the 7-hydroxy-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine intermediate in good yield (around 88%).

Chlorination to Form Reactive Intermediates

  • The hydroxyl group at the 7-position or the 2-position can be converted into a chloro group using reagents such as phosphorus oxychloride .
  • For instance, treatment of the hydroxy intermediate with phosphorus oxychloride under reflux yields 7-chloro-2-(3-chloropropyl)-5-methyl-triazolo[1,5-a]pyrimidine with high yield (around 94%).

Introduction of the Aminomethyl Group

  • The chloro derivatives serve as electrophilic intermediates for nucleophilic substitution reactions with amines or aminomethyl reagents.
  • Displacement of the chloro group at the 7-position with various amines, including aminomethyl-containing nucleophiles, under mild heating in solvents like isopropanol or acetic acid leads to the formation of 7-(aminomethyl)-substituted triazolopyrimidines.
  • Aminomethylation can be performed via reductive amination using formaldehyde and secondary amines on thioether intermediates, yielding the aminomethyl derivatives in moderate to good yields (45–80%).

Hydroxymethylation at the 2-Position

  • The hydroxymethyl group at the 2-position can be introduced by hydrogenolysis or by starting from hydroxypropyl-substituted intermediates, which are then further functionalized.
  • Alternatively, direct synthesis routes involve the use of ethyl 5-amino-1,2,4-triazole-3-carboxylate derivatives followed by cyclocondensation and hydrolysis steps to yield hydroxymethyl-substituted triazolopyrimidines.

Representative Synthetic Scheme Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Reference
1 Aminoguanidine carbonate + ethyl acetoacetate Acetic acid, reflux, 30 h 7-Hydroxy-2-(3-hydroxypropyl)-5-methyl triazolopyrimidine 88
2 Hydroxy intermediate Phosphorus oxychloride, reflux, 3 h 7-Chloro-2-(3-chloropropyl)-5-methyl triazolopyrimidine 94
3 Chloro intermediate Amines, isopropanol, 50°C, 3 h 7-Aminoalkyl substituted triazolopyrimidines 87–93
4 Thioether intermediate + formaldehyde + secondary amine Acetic acid, 50°C, 4 h 7-(Aminomethyl)-triazolo[1,5-a]pyrimidin-2-ylmethanol derivatives 45–80

Key Observations and Notes

  • The cyclocondensation step to form the triazolopyrimidine ring is critical and typically requires prolonged reflux in acetic acid to ensure complete reaction.
  • Chlorination with phosphorus oxychloride is a robust method to activate hydroxyl groups for nucleophilic substitution.
  • Aminomethylation via reductive amination using formaldehyde and secondary amines is a versatile approach to introduce the aminomethyl group at the 7-position.
  • The synthetic routes allow for structural diversity by varying the amine nucleophile and substituents on the triazolopyrimidine core, enabling exploration of structure-activity relationships.
  • Purification is commonly achieved by recrystallization or chromatographic methods, ensuring high purity of final products.

Chemical Reactions Analysis

[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with different targets, leading to the modulation of biological activities. The compound’s effects are mediated through its binding to enzymes or receptors, influencing various cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazolopyrimidine scaffold is highly modular, with variations in substituent type and position significantly altering properties. Key analogues include:

Table 1: Substituent Comparison of Selected Triazolopyrimidine Derivatives
Compound Name Position 7 Substituent Position 2 Substituent Key Properties/Applications Source
[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol (Target) Aminomethyl (-CH2NH2) Methanol (-CH2OH) High hydrophilicity, potential CNS activity Hypothetical
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (Compound 2) Hydroxyl (-OH) N/A Intermediate for alkylation
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 4) Chlorine (-Cl) N/A Electrophilic reactivity
{7-[(4-Chlorophenyl)amino]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol (Compound 98) 4-Chlorophenylamino Methanol (-CH2OH) Antimalarial activity (Plasmodium)
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol Methyl (-CH3) Methanol (-CH2OH) Herbicide development
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Difluoromethyl (-CF2H) Propanoic acid (-CH2CH2COOH) Agrochemical applications
Key Observations:

This may improve interactions with biological targets (e.g., enzymes or receptors). Methyl () or difluoromethyl () groups at position 7 increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Position 2 Modifications: The methanol group in the target and Compound 98 provides a polar, hydrogen-bonding moiety, contrasting with sulfonamide () or propanoic acid () groups, which introduce acidity or bulkier side chains. Chlorine (Compound 4, ) at position 7 and methanol at position 2 (Compound 98, ) demonstrate synergistic effects in antimalarial activity, suggesting the target’s dual functional groups may exhibit unique bioactivity.

Hydrophilicity and Solubility:
  • The target’s aminomethyl and methanol groups increase polarity, likely improving water solubility compared to chlorophenyl (Compound 98, ) or methyl () analogues.
  • Sulfonamide () and propanoic acid () derivatives exhibit even higher solubility but may suffer from rapid renal clearance.
Bioactivity:
  • Antimalarial Activity: Compound 98 (IC50 < 100 nM against Plasmodium falciparum ) suggests that methanol and chlorophenylamino groups enhance target binding. The target’s aminomethyl may similarly interact with parasite enzymes.
  • Herbicidal Activity : Sulfonamide derivatives () inhibit plant acetolactate synthase, whereas the target’s polar groups may favor different modes of action.

Biological Activity

[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a triazole and a pyrimidine ring, which may contribute to its diverse pharmacological properties. The following sections will delve into its synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C₇H₉N₅O
  • Molecular Weight : 179.18 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the cyclization of triazole derivatives with α,β-unsaturated carbonyl compounds followed by functionalization to introduce the aminomethyl and hydroxymethyl groups.

Biological Activities

Research indicates that this compound exhibits significant antitumor and antiproliferative properties. Notably:

  • Antitumor Activity : Compounds within the triazolo-pyrimidine class have shown effectiveness against various cancer cell lines by inhibiting receptor tyrosine kinases involved in cancer progression. For instance, derivatives of this compound have been tested against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines with varying degrees of success in inhibiting cell proliferation .
  • Mechanism of Action : The biological activity is believed to stem from its ability to interact with specific molecular targets. It can form hydrogen bonds with enzymes or receptors, modulating various cellular processes. Notably, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the triazole and pyrimidine rings that influence the compound's potency and selectivity. For example:

CompoundIC₅₀ (nM)Cell LineMechanism of Action
8q83HeLaInhibits tubulin polymerization
8r101MDA-MB-231Induces G2/M phase arrest
8s91A549Apoptotic cell death via mitochondrial pathway
8u83HT-29Modulation of angiogenesis markers

These findings suggest that modifications at the 7-position of the triazolo-pyrimidine scaffold can significantly enhance biological activity.

Case Studies

Several studies have explored the effects of this compound on cancer cells:

  • Inhibition of Angiogenesis Markers : Research demonstrated that related compounds could inhibit the expression of angiogenesis markers such as VEGF and MMP-9 in MDA-MB-231 cells .
  • Zebrafish Model : In vivo studies using zebrafish embryos indicated that certain derivatives significantly inhibited HeLa cell growth, showcasing their potential for therapeutic applications .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with these compounds led to an accumulation of cells in the G2/M phase, indicating a blockage in cell cycle progression .

Q & A

Q. Table 1: Comparative Synthesis Conditions

ParameterTypical RangeImpact on YieldSource
SolventDMF vs. Ethanol±15–20%
Reaction Time6–12 hoursMaximizes purity
Catalyst Loading5–10 mol% APTSReduces byproducts

Advanced Question: How can structural contradictions in NMR data for triazolopyrimidine derivatives be resolved?

Methodological Answer:
Discrepancies in NMR spectra (e.g., proton splitting patterns) arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
  • Deuterated solvents : DMSO-d6 resolves broad peaks caused by hydrogen bonding .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex heterocycles .

Example : In , the 1H NMR of analogous compounds shows distinct singlet peaks for the methanol group (δ 4.66 ppm), confirming regioselective substitution .

Basic Question: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 290 [MH]+ in ) .
  • Elemental Analysis : Confirms C/H/N ratios within ±0.4% deviation .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazole-pyrimidine fusion) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of bioactive triazolopyrimidine derivatives?

Methodological Answer:
SAR optimization involves:

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at C7 enhances target binding (e.g., dihydroorotate dehydrogenase inhibition) .
  • Functional Group Modifications : Replacing methanol with sulfonamide groups improves pharmacokinetic properties .
  • In Silico Docking : Predicts interactions with biological targets (e.g., Plasmodium falciparum DHODH) .

Q. Table 2: Bioactivity Trends in Analogous Compounds

SubstituentTargetIC₅₀ (µM)Source
4-ChlorophenylPfDHODH0.12
DifluoromethylBacterial enzymes1.8
TrifluoromethylAnticancer targets0.45

Basic Question: What are common pitfalls in scaling up triazolopyrimidine synthesis?

Methodological Answer:

  • Intermediate Stability : Hydroxylamine intermediates may decompose; use low-temperature storage (-20°C) .
  • Purification Challenges : Column chromatography is often required to separate regioisomers .
  • Yield Variability : Multi-step reactions (e.g., ’s 11–12% yield) necessitate iterative optimization .

Advanced Question: How do researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolic Profiling : LC-MS identifies rapid hepatic clearance of methanol derivatives .
  • Prodrug Design : Masking polar groups (e.g., esterification) improves bioavailability .
  • Pharmacokinetic Modeling : Correlates logP values (e.g., 1.2–2.5 for triazolopyrimidines) with tissue penetration .

Basic Question: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Pair : Ethanol/water (1:1 v/v) achieves high-purity crystals .
  • Cooling Rate : Slow cooling (0.5°C/min) prevents amorphous solid formation .
  • Additives : Trace DMF (<1%) enhances crystal lattice stability .

Advanced Question: What mechanistic insights can be gained from kinetic studies of triazolopyrimidine derivatives?

Methodological Answer:

  • Stopped-Flow Spectroscopy : Measures rapid binding kinetics (e.g., kₐₜₜ = 10⁴ M⁻¹s⁻¹ for enzyme inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding to targets like DHODH .
  • Computational MD Simulations : Reveals conformational flexibility in the triazole ring .

Basic Question: How are regiochemical outcomes controlled during triazolopyrimidine synthesis?

Methodological Answer:

  • Directing Groups : Electron-donating substituents (e.g., -NH₂) favor cyclization at C7 .
  • pH Control : Acidic conditions (pH 4–5) stabilize intermediates during annulation .

Advanced Question: What strategies improve the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • Deuterium Incorporation : Replacing labile C-H bonds with C-D bonds reduces oxidative metabolism .
  • PEGylation : Attaching polyethylene glycol chains extends half-life in murine models .
  • CYP450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) mitigates rapid clearance .

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